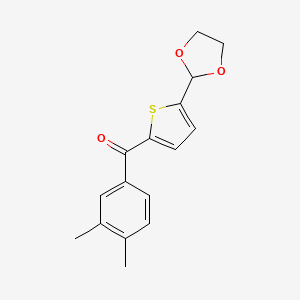

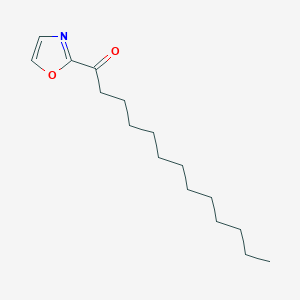

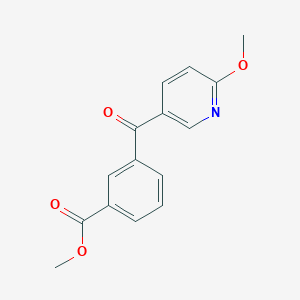

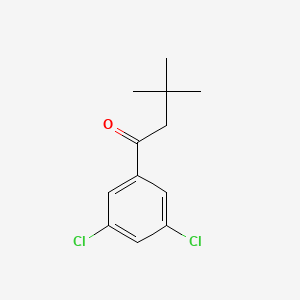

![molecular formula C22H33NO3 B1359474 8-氧代-8-[4-(哌啶甲基)苯基]辛酸乙酯 CAS No. 898775-87-6](/img/structure/B1359474.png)

8-氧代-8-[4-(哌啶甲基)苯基]辛酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate is achieved through a Michael-Aldol condensation, which suggests that similar condensation reactions might be applicable in the synthesis of Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate . Additionally, the synthesis of 8-(5-Aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters via oxidative dehydrogenation and 1,3-Dipolar Cycloaddition Reaction indicates the use of Chloramine-T for oxidative dehydrogenation, which could be a relevant step in the synthesis of the compound under analysis .

Molecular Structure Analysis

The molecular structure of related compounds shows specific configurations and conformations. For example, the cyclohexanone ring is in a chair conformation with various substituents in axial and equatorial positions . This information can be extrapolated to suggest that Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate may also exhibit a specific conformation that could influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of intermolecular hydrogen bonds, which are crucial for the stability of the molecules . These interactions could also be expected in the compound Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate, affecting its chemical behavior and potential applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate are not directly reported, the properties of similar compounds can provide some insights. The presence of hydrogen bonds, as seen in the related compound, suggests that Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate may have a relatively high boiling point and may exhibit solubility in polar solvents . The spectral studies and elemental analysis used to confirm the structures of the cycloadducts in the second paper could also be applicable to determine the physical and chemical properties of the compound .

科学研究应用

合成和生物润滑剂特性

Wahyuningsih 和 Kurniawan (2020) 的一项研究探索了从油酸合成新化合物,包括 8-(3-辛基-5,6-二氧代-1,4-二氧六环-2-基)辛酸乙酯。这些化合物显示出作为生物润滑剂的潜力,表现出接近商业润滑剂标准的适当密度、酸值、碱值和碘值等特性,表明其在实际应用中的效用 (T. D. Wahyuningsih & Y. S. Kurniawan, 2020).

药物研究中的结构表征

Leonardi 等人 (1993) 报告了特拉沃沙星-HCl 的结构表征,这是一种与 8-氧代-8-[4-(哌啶甲基)苯基]辛酸乙酯相关的化合物,用于药物治疗下尿路痉挛。这项研究提供了对分子结构的见解,这对于了解其治疗潜力至关重要 (A. Leonardi, R. Cappelletti, D. Nardi & F. Giordano, 1993).

有机合成中的应用

在有机化合物的合成中,Govindaraju 等人 (2012) 讨论了 8-(5-芳基-4-辛基-2-苯基-3,4-二氢-2H-吡唑-3-基)-辛酸乙酯的形成。这项研究是利用相似的化学结构来制备复杂有机分子的一个例子 (M. Govindaraju, G. Kumar & K. Kumar, 2012).

化学合成和分析

Krauze 和 Duburs (1999) 描述了 6-烷基硫代-5-氨基甲酰基-3-氰基-4-苯基-3,4-二氢吡啶-2(1H)-酮的合成,采用了一个过程,其中包括使用哌啶,其在结构上类似于 8-氧代-8-[4-(哌啶甲基)苯基]辛酸乙酯。这项研究有助于更广泛地了解复杂的有机合成 (A. Krauze & G. Duburs, 1999).

药物化学中的大规模合成

Lau 等人 (2002) 详细介绍了受保护的 2-取代-4-氧代-哌啶衍生物的大规模合成,展示了类似化合物在药物化学中的应用。此类研究对于可扩展生产具有医学相关性的化合物至关重要 (J. Lau, T. Hansen, J. Kilburn, K. Frydenvang, D. Holsworth, Y. Ge, R. Uyeda, Luke M. Judge & H. Andersen, 2002).

属性

IUPAC Name |

ethyl 8-oxo-8-[4-(piperidin-1-ylmethyl)phenyl]octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-2-26-22(25)11-7-4-3-6-10-21(24)20-14-12-19(13-15-20)18-23-16-8-5-9-17-23/h12-15H,2-11,16-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXYDIGTCGYUQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642727 |

Source

|

| Record name | Ethyl 8-oxo-8-{4-[(piperidin-1-yl)methyl]phenyl}octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate | |

CAS RN |

898775-87-6 |

Source

|

| Record name | Ethyl η-oxo-4-(1-piperidinylmethyl)benzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-oxo-8-{4-[(piperidin-1-yl)methyl]phenyl}octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。